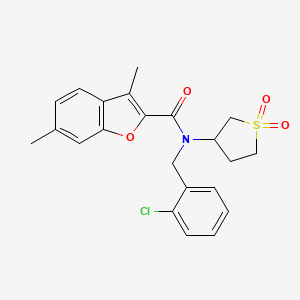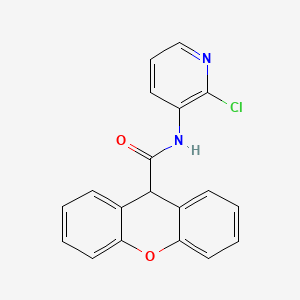![molecular formula C22H17BrO3 B11602790 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602790.png)
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona es un compuesto orgánico complejo que pertenece a la clase de furocromanonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromofenilo, un grupo metilo y un núcleo tetrahydrobenzo[c]furo[3,2-g]cromanona. La presencia de estos grupos funcionales confiere propiedades químicas y físicas específicas al compuesto, lo que lo hace de interés en varios campos de investigación científica.
Métodos De Preparación
La síntesis de 10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona generalmente implica reacciones orgánicas de varios pasosLas condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para garantizar el rendimiento y la pureza deseados del producto .
Los métodos de producción industrial para este compuesto pueden involucrar técnicas de síntesis orgánica a gran escala, que incluyen procesos por lotes y de flujo continuo. Estos métodos están optimizados para la eficiencia, la rentabilidad y la sostenibilidad ambiental.
Análisis De Reacciones Químicas
10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como diclorometano o etanol, catalizadores como paladio sobre carbono y configuraciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o tratamientos para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas implicadas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
10-(4-bromofenil)-7-metil-1,2,3,4-tetrahidro-5H-benzo[c]furo[3,2-g]croman-5-ona se puede comparar con otros compuestos similares, como:
- 10-(4-clorofenil)-7-metil-5H-benzo[c]furo[3,2-g]croman-5-ona
- 10-(4-metoxifenil)-7-metil-5H-benzo[c]furo[3,2-g]croman-5-ona
- 10-(4-fluorofenil)-7-metil-5H-benzo[c]furo[3,2-g]croman-5-ona
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos al anillo fenilo. La presencia de diferentes sustituyentes puede afectar significativamente las propiedades químicas y físicas, la reactividad y las actividades biológicas de estos compuestos .
Propiedades
Fórmula molecular |
C22H17BrO3 |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H17BrO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h6-11H,2-5H2,1H3 |
Clave InChI |
CMWWQNFMTXTBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2-bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11602719.png)


![3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11602744.png)
![N-cyclohexyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11602745.png)
![(3E)-6-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602748.png)
![(5Z)-2-(3-chlorophenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602753.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]acetohydrazide](/img/structure/B11602757.png)
![6-imino-2-oxo-N-(2-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602765.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11602770.png)
![(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11602773.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602774.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11602776.png)

